N-[(4-tert-butylphenyl)carbonyl]leucine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H25NO3/c1-11(2)10-14(16(20)21)18-15(19)12-6-8-13(9-7-12)17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,19)(H,20,21) |
InChI Key |
WIDJYPWEBICQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Tert Butylphenyl Carbonyl Leucine and Analogues
Stereoselective Synthesis of N-Acylated Leucine (B10760876) Scaffolds
The synthesis of N-acylated leucine scaffolds, which forms the backbone of N-[(4-tert-butylphenyl)carbonyl]leucine, is primarily achieved through the acylation of the amino group of leucine. A widely used and effective method for this transformation is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.iniitk.ac.in This reaction typically involves the use of an acyl chloride, which reacts with the amine function of the amino acid under basic conditions. iitk.ac.injk-sci.com
The reaction is generally performed in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orglscollege.ac.in A key advantage of this method is the preservation of the stereochemical integrity of the starting amino acid. When beginning with an enantiomerically pure amino acid such as L-leucine, the reaction conditions are sufficiently mild to prevent racemization at the α-carbon. This ensures that the stereocenter is retained, leading to the formation of the corresponding stereoselective N-acylated product. The efficiency of this method can be nearly quantitative, making it a robust choice for synthesizing these scaffolds. tandfonline.comtandfonline.com
The general mechanism involves the nucleophilic attack of the leucine's amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the final N-acylated product. jk-sci.com
Advanced Protection Group Chemistry in Peptide Synthesis
In the synthesis of peptides and derivatized amino acids like this compound, protecting groups are essential to prevent unwanted side reactions. scientificlabs.co.uk The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy. fishersci.ca The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. tandfonline.com This forms a carbamate, effectively masking the nucleophilicity of the amino group during subsequent reactions. fishersci.ca
A significant advantage of the Boc group is its stability under a wide range of conditions, yet it can be readily removed using strong acids, such as trifluoroacetic acid (TFA). tandfonline.com This selective removal, or deprotection, regenerates the free amine, allowing for further planned reactions. The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is a hallmark of advanced peptide synthesis. For instance, while the Boc group is acid-labile, other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are removed by bases (e.g., piperidine), and the carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenation. fishersci.ca This orthogonality allows for complex, multi-step syntheses where different functional groups on a molecule can be selectively unmasked at various stages.
Table 1: Common Amino-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic Acid) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Amine base (e.g., 20% Piperidine in DMF) |
Derivatization Strategies for Incorporating Aromatic and Bulky Substituents
To synthesize the target molecule, this compound, the bulky tert-butylphenyl motif must be incorporated. This is accomplished by acylating L-leucine with a derivative of 4-tert-butylbenzoic acid. The key reagent for this step is 4-tert-butylbenzoyl chloride. scientificlabs.co.ukfishersci.cacymitquimica.com This acyl chloride can be prepared from 4-tert-butylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or phosphorus trichloride. google.com
Once synthesized, 4-tert-butylbenzoyl chloride serves as the acylating agent in a Schotten-Baumann reaction with L-leucine. scientificlabs.co.ukfishersci.cagoogle.com The reaction proceeds by nucleophilic attack of the leucine's amino group on the electrophilic carbonyl of the acyl chloride. cymitquimica.com The bulky tert-butyl group on the phenyl ring introduces significant steric hindrance, which can influence the molecule's conformational properties. cymitquimica.com This derivatization strategy is not only a means to build a specific target molecule but also a general method for introducing bulky, lipophilic aromatic groups onto amino acid scaffolds to modify their chemical and biological properties.
Chemoenzymatic Synthesis Approaches Utilizing Leucine Dehydrogenases
While the direct synthesis of this compound involves chemical methods, the production of its structural analogues, such as the non-canonical amino acid L-tert-leucine, showcases the power of chemoenzymatic approaches. L-tert-leucine is a valuable chiral building block containing a bulky tert-butyl side chain. google.com Its synthesis is efficiently catalyzed by the enzyme Leucine Dehydrogenase (LeuDH). google.comnih.gov
This biocatalytic process involves the reductive amination of an α-keto acid precursor, trimethylpyruvate (TMP). google.com Leucine dehydrogenase is a NAD⁺-dependent enzyme, meaning the reaction requires the reduced cofactor NADH. nih.gov Because NADH is expensive, an in-situ cofactor regeneration system is crucial for making the process economically viable. nih.gov This is commonly achieved by coupling the LeuDH reaction with a second enzyme, Formate (B1220265) Dehydrogenase (FDH). FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD⁺ back to NADH. nih.gov This dual-enzyme system, often housed within engineered whole-cell catalysts, allows for high conversion rates and exceptional stereoselectivity, producing L-tert-leucine with an enantiomeric purity often exceeding 99% enantiomeric excess (ee). google.comnih.gov
Table 2: Chemoenzymatic Synthesis of L-tert-leucine
| Substrate | Key Enzyme | Cofactor Regeneration Enzyme | Conversion / Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Trimethylpyruvate (TMP) | Leucine Dehydrogenase (from Bacillus cereus) | Formate Dehydrogenase (from Candida boidinii) | High Conversion | > 99% |
Exploration of N 4 Tert Butylphenyl Carbonyl Leucine As a Noncanonical Amino Acid Ncaa in Protein Engineering and Biocatalysis Research
The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins represents a powerful strategy for expanding the chemical diversity of these biological macromolecules. This technique allows for the introduction of novel functional groups, biophysical probes, and post-translational modifications, enabling detailed investigations of protein structure and function and the engineering of proteins with new or enhanced properties. While specific research into the incorporation of N-[(4-tert-butylphenyl)carbonyl]leucine is not extensively documented in publicly available literature, the principles and methodologies for its use can be extrapolated from extensive studies on other N-acylated amino acids and bulky hydrophobic ncAAs. This article explores the potential application of this compound in protein engineering and biocatalysis, based on established techniques and findings in the field of genetic code expansion.
Molecular Interactions and Mechanistic Studies in Research Models
Investigation of Ligand-Biomolecule Interactions
The interaction of N-[(4-tert-butylphenyl)carbonyl]leucine with biomolecules is dictated by its structure: an L-leucine core, which is a key cellular nutrient, and a bulky N-acyl substitution with a tert-butylphenyl group. This structure suggests potential interactions with enzymes that process amino acids, cell surface receptors that bind lipid-like molecules, and the machinery of protein synthesis.
Enzymatic Substrate and Inhibitor Studies
N-acyl-amino acids and their analogues can act as substrates or inhibitors for various enzymes. Covalent inhibitors, which form a chemical bond with their target enzyme, are a major class of therapeutic agents. nih.gov These interactions can be reversible or irreversible and often involve a reactive group on the inhibitor that forms a bond with a nucleophilic residue in the enzyme's active site. nih.govmdpi.com For example, chloromethyl ketone analogues of amino acids have been shown to inhibit amino acid-activating enzymes. nih.gov While specific studies on this compound are not available, its structure suggests it is unlikely to be a classic covalent inhibitor without a specific reactive group. However, it could potentially act as a competitive inhibitor for enzymes that recognize L-leucine or other N-acylated amino acids, by binding to the active site without undergoing a reaction.
Receptor Binding Profiling
The N-acyl group of the compound lends it lipid-like characteristics, suggesting it could interact with receptors that bind fatty acid derivatives, such as cannabinoid receptors. N-acyl conjugates of amino acids and neurotransmitters (NAANs) are known to interact with G protein-coupled receptors (GPCRs) and ion channels. nih.gov More specifically, derivatives of the amino acid tert-leucine have been investigated as synthetic cannabinoid receptor agonists. nih.gov
A study on a series of valine, tert-leucine, and phenylalanine-derived synthetic cannabinoids revealed that the nature of the amino acid headgroup significantly influences binding affinity at CB₁ and CB₂ receptors. nih.gov Generally, compounds with an ADB (α-aminodimethylbutyrate) head group, which is structurally related to tert-leucine, showed higher binding affinity compared to other head groups. nih.gov The N-acyl substitution is critical for these interactions. The data from related tert-leucine derivatives suggest that this compound could potentially exhibit affinity for cannabinoid receptors, though its specific profile as an agonist or antagonist would require direct experimental validation.
| Compound (Head Group) | Core Structure | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) |
|---|---|---|---|
| Compound with AB head group | Indole | 15.1 | 15.6 |
| Compound with ADB (tert-leucine related) head group | Indole | 1.64 | 1.32 |
| Compound with AB head group | Indazole | 3.20 | 14.0 |
| Compound with ADB (tert-leucine related) head group | Indazole | 0.548 | 0.912 |
| Compound with AB head group | n-butyl-7-azaindole | 168 | 101 |
| Compound with ADB (tert-leucine related) head group | n-butyl-7-azaindole | 22.2 | 13.6 |
Data in the table is adapted from studies on various synthetic cannabinoid receptor agonists to illustrate the influence of the tert-leucine-related head group on receptor affinity. nih.gov
Interactions with Aminoacyl-tRNA Synthetases (aaRS) and tRNA Pairs
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. wikipedia.orgnih.gov The enzyme for leucine (B10760876), leucyl-tRNA synthetase (LRS), specifically recognizes leucine and catalyzes its ligation to tRNALeu. nih.gov This process involves the enzyme first binding ATP and leucine to form a leucyl-adenylate intermediate. wikipedia.org
The N-terminal acylation of the leucine in this compound would likely prevent it from being recognized and activated by LRS. The active site of LRS is highly specific for the structure of leucine, including its free amino group. nih.gov Modification of this group would sterically and electronically hinder the proper binding and subsequent enzymatic reaction. Therefore, it is improbable that this compound could be charged onto tRNALeu. Instead, it might act as a competitive inhibitor of LRS, blocking the enzyme's active site from binding to natural leucine, although this has not been experimentally confirmed. Beyond its role in translation, LRS also functions as a cellular sensor for leucine, directly linking leucine availability to the activation of the mTORC1 signaling pathway. nih.govnih.gov
Cellular Uptake Mechanisms in Model Cell Systems
The entry of amino acids and their derivatives into cells is mediated by specific transporter proteins. The transporter utilized by a given molecule is highly dependent on its chemical structure.
Leucine is primarily transported into cells by the L-type amino acid transporter 1 (LAT1), a sodium-independent transporter that mediates the exchange of large neutral amino acids. solvobiotech.comscienceopen.comnih.gov However, research demonstrates that chemical modification of the amino acid can dramatically switch the transporter it uses. A pivotal study on N-acetyl-l-leucine, a structurally similar compound, showed that the acetylation of the amino group prevents its transport by LAT1. nih.govresearchgate.netnih.gov Instead, N-acetyl-l-leucine is taken up by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.govnih.gov
Given that this compound also possesses a modified N-terminus, it is highly probable that its cellular uptake would not be mediated by LAT1. The bulky, anionic N-acyl group would favor its recognition by transporters that handle larger organic anions or monocarboxylates, such as members of the OAT or MCT families.
Influence of Chemical Modification on Transporter Selectivity and Affinity
The switch in transporter preference from LAT1 to OATs and MCTs due to N-acetylation is a clear example of how chemical modification dictates selectivity and affinity. nih.gov LAT1 recognizes substrates with a free amino group and a carboxyl group, characteristic of standard amino acids. mdpi.com The N-acetylation or N-carbonylation of leucine converts the molecule into an anion, making it a substrate for transporters like OATs, which handle a wide range of organic anions. nih.gov
This has significant pharmacological implications. The affinity of MCT1 for N-acetyl-l-leucine is lower than that of LAT1 for L-leucine. nih.gov This lower affinity prevents transporter saturation at higher concentrations, potentially allowing for more linear uptake kinetics. nih.gov The ubiquitous expression of transporters like MCT1, compared to the more specific expression of LAT1, could also lead to broader tissue distribution. nih.gov Therefore, the N-[(4-tert-butylphenyl)carbonyl] modification is predicted to switch the primary cellular uptake route away from LAT1 and towards transporters of organic anions and monocarboxylates.
| Compound | Key Structural Feature | Primary Transporter(s) | Transport Characteristics |
|---|---|---|---|
| L-Leucine | Free α-amino group | LAT1 (SLC7A5) | High-affinity, Na⁺-independent exchange of large neutral amino acids. solvobiotech.com |
| N-acetyl-l-leucine | N-acetylated amino group (anionic) | OAT1, OAT3, MCT1 | Switched selectivity; bypasses LAT1. Lower affinity but broader transporter recognition. nih.govnih.gov |
| This compound (Predicted) | Bulky N-acyl group (anionic) | OATs, MCTs | Predicted to bypass LAT1 and utilize transporters for organic anions due to N-terminal modification. |
Modulation of Intracellular Signaling Pathways
Leucine is a primary activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. nih.govphysiology.orgimrpress.com The activation of mTORC1 by leucine is a complex process. The initial sensing is performed by LRS, which, upon binding leucine, acts as a GTPase-activating protein (GAP) for RagD, initiating the mTORC1 signaling cascade at the lysosome. nih.gov
However, recent research has shown that a metabolite of leucine, acetyl-coenzyme A (AcCoA), can also positively regulate mTORC1. nih.govuniprot.org This pathway involves the EP300-mediated acetylation of Raptor, a key regulatory component of mTORC1, which promotes its activation. nih.gov
The mode of cellular entry for a leucine derivative can influence its effect on mTORC1. By bypassing LAT1, the rate-limiting step for the uptake of leucine, N-acyl derivatives like N-acetyl-l-leucine may provide an alternative route to modulate intracellular leucine-dependent pathways. nih.govnih.gov If this compound is taken up by cells via OATs or MCTs and is subsequently metabolized by intracellular deacylases to release free leucine, it could then participate in mTORC1 signaling. This prodrug-like mechanism would bypass the primary LAT1 transporter, potentially altering the dynamics of mTORC1 activation compared to the direct administration of L-leucine.
Metabolic Fate and Biochemical Pathway Integration in Experimental Systems
Incorporation into Branched-Chain Amino Acid (BCAA) Metabolic Pathways
Once administered to an experimental system, N-[(4-tert-butylphenyl)carbonyl]leucine is hypothesized to intersect with the catabolic pathways of branched-chain amino acids (BCAAs). The initial and rate-limiting step for the entry of leucine (B10760876) into its catabolic pathway is its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferases (BCATs). researchgate.netyoutube.com However, for an N-acylated derivative like this compound, a preliminary deacylation step to release free L-leucine is likely required before it can be processed by BCAT.
Following the potential liberation of leucine, it would follow the canonical catabolic pathway. This pathway is particularly active in tissues such as skeletal muscle. youtube.com The subsequent step involves the irreversible oxidative decarboxylation of KIC by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a critical regulatory point in BCAA metabolism. researchgate.netyoutube.com
The catabolism of leucine is exclusively ketogenic, meaning it leads to the production of ketone bodies. youtube.com The pathway proceeds from KIC through several intermediates to ultimately yield acetoacetate (B1235776) and acetyl-CoA. youtube.com These products can then be utilized for energy production in the citric acid cycle or for the synthesis of fatty acids and steroids. The integration of the leucine moiety from this compound into this pathway would therefore contribute to the cellular pool of ketogenic precursors.
| Step | Metabolite | Key Enzyme | Pathway Outcome |
| 1 (Hypothesized) | This compound | Acylase/Amidase | Liberation of L-Leucine and 4-tert-butylbenzoic acid |
| 2 | L-Leucine | Branched-Chain Aminotransferase (BCAT) | α-Ketoisocaproate (KIC) |
| 3 | α-Ketoisocaproate (KIC) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Isovaleryl-CoA |
| 4 | Isovaleryl-CoA and subsequent intermediates | Various | Acetyl-CoA and Acetoacetate (Ketogenic) |
Role in Sterol Biosynthesis Pathways in Model Organisms
In certain model organisms, the metabolic fate of leucine diverges significantly from the canonical mammalian pathway, directly influencing sterol biosynthesis. A notable example is found in the protozoan parasite Leishmania mexicana. nih.govnih.gov Research has demonstrated that in these organisms, the carbon skeleton of leucine is incorporated intact into the isoprenoid pathway, which is a precursor route for sterol synthesis. nih.govresearchgate.net
This is fundamentally different from the pathway in animals and plants, where leucine is first catabolized to acetyl-CoA, which is then used to regenerate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) for the isoprenoid pathway. nih.govresearchgate.net In Leishmania, it is proposed that leucine catabolism generates HMG-CoA that is directly reduced to mevalonic acid, or an intermediate in leucine breakdown is directly converted into an isoprene (B109036) alcohol, bypassing the initial steps of the conventional mevalonate (B85504) pathway. nih.gov
Studies using labeled leucine have confirmed its direct incorporation into sterols in L. mexicana. nih.gov This unique metabolic capability highlights a potential pathway for this compound, where after deacylation, the released leucine could be shunted into sterol synthesis in this or similar organisms. This pathway is a critical area of investigation for understanding the unique biochemistry of such pathogens. nih.govresearchgate.net
| Organism | Pathway Feature | Key Finding | Implication for N-Acylated Leucine |
| Leishmania mexicana | Direct incorporation of leucine skeleton into sterols | Leucine is not first converted to Acetyl-CoA for sterol synthesis. nih.govresearchgate.net | The leucine moiety, post-deacylation, could serve as a direct building block for sterols. |
| Mammals/Plants | Indirect incorporation via Acetyl-CoA | Leucine is catabolized to Acetyl-CoA, which then enters the sterol pathway. nih.gov | The contribution to sterol synthesis is indirect, via general metabolic pools. |
Enzymatic Biotransformations of N-Acylated Leucine Derivatives in Microbial or Cellular Systems
The biotransformation of N-acylated leucine derivatives is largely governed by the activity of specific enzymes capable of either forming or cleaving the N-acyl bond. In microbial systems, enzymes such as aminoacylases have been shown to catalyze the synthesis of N-acylated amino acids. nih.gov For instance, aminoacylases from Streptomyces ambofaciens can acylate L-leucine with various fatty acids. nih.gov This suggests that microbial systems possess the enzymatic machinery that could potentially recognize and process compounds like this compound.
Conversely, the catabolism of N-acylated leucine derivatives often involves hydrolysis back to the parent amino acid and the corresponding carboxylic acid. Studies on N-acetyl-l-leucine have shown that it is metabolized to L-leucine within cells. nih.gov This deacylation is a crucial step for the compound to exert biological effects related to free leucine or for it to enter leucine-specific metabolic pathways. The enzymes responsible for this hydrolysis are broadly classified as amidases or acylases. The specificity of these enzymes for the 4-tert-butylphenylcarbonyl group would determine the rate and extent of biotransformation of this compound.
| Transformation | Enzyme Class | Substrate Example | Product(s) | System Example |
| N-Acylation | Aminoacylase | L-Leucine + Undecylenoic acid | N-Undecylenoyl-Leucine | Streptomyces ambofaciens nih.gov |
| N-Deacylation | Amidase/Acylase | N-acetyl-l-leucine | L-Leucine + Acetic Acid | Human/Mouse Liver Microsomes nih.gov |
Analysis of Metabolite Profiles in Research Models using Untargeted Metabolomics
Untargeted metabolomics is a powerful, hypothesis-free approach used to comprehensively analyze the complete set of metabolites in a biological sample. mdpi.com This technique is particularly valuable for elucidating the metabolic fate of a novel compound like this compound in a research model. By comparing the metabolite profiles of treated versus untreated systems (e.g., cell cultures, animal biofluids), researchers can identify the parent compound, its biotransformation products, and downstream metabolites affected by its introduction. researchgate.net
In the context of this compound, an untargeted metabolomics study using techniques like liquid chromatography-mass spectrometry (LC-MS) could identify:
The unchanged parent compound.
Phase I metabolites, such as hydroxylated derivatives of the tert-butyl group or the phenyl ring.
The primary cleavage products: L-leucine and 4-tert-butylbenzoic acid.
Conjugated (Phase II) metabolites of the parent compound or its initial breakdown products.
Alterations in the levels of endogenous metabolites related to BCAA metabolism, energy metabolism, or other pathways perturbed by the compound or its metabolites. nih.gov
This global snapshot of metabolic changes provides crucial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its broader biochemical impact. longlabstanford.org
| Analytical Approach | Information Gained | Potential Findings for this compound |
| Untargeted LC-MS/MS | Identification of parent compound and its metabolites. | Detection of the parent drug, its hydroxylated forms, and cleavage products (leucine, 4-tert-butylbenzoic acid). |
| Pathway Analysis | Understanding of perturbed biochemical pathways. | Alterations in BCAA catabolism, ketone body formation, or sterol synthesis pathways. |
| Comparative Metabolomics | Biomarker discovery and mechanism of action. | Identification of specific endogenous metabolites that are significantly up- or down-regulated upon exposure. |
Advanced Research Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation of Complex Biological Adducts
Spectroscopic methods are fundamental in determining the precise structure of N-[(4-tert-butylphenyl)carbonyl]leucine and identifying its covalent adducts with biomolecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of the parent compound, characteristic signals would include singlets for the tert-butyl protons, doublets for the aromatic protons, and multiplets corresponding to the leucine (B10760876) moiety. When the compound forms an adduct with a biological macromolecule, such as a protein, significant changes in the NMR spectrum are expected. These can include peak broadening, changes in chemical shifts, and the appearance of new signals, indicating the formation of a covalent bond and the altered chemical environment of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would show characteristic absorption bands for the N-H and C=O groups of the amide linkage, as well as vibrations from the aromatic ring and the carboxylic acid of the leucine part. semanticscholar.org Upon forming an adduct, shifts in the positions and intensities of these bands, particularly the amide and carbonyl bands, can confirm covalent modification and provide clues about the nature of the linkage.
Interactive Table 1: Hypothetical Spectroscopic Data for this compound and a Cysteine Adduct
| Technique | Parameter | Parent Compound (Hypothetical) | Cysteine Adduct (Hypothetical) | Interpretation of Change |
| ¹H NMR | Chemical Shift (ppm) - tert-butyl | ~1.3 ppm (singlet) | ~1.4 ppm (singlet, broadened) | Altered electronic environment upon binding. |
| Chemical Shift (ppm) - Leucine α-CH | ~4.5 ppm (multiplet) | Shifted and broadened | Direct involvement or proximity to the binding site. | |
| ¹³C NMR | Chemical Shift (ppm) - Carbonyl (amide) | ~175 ppm | ~178 ppm | Change in carbonyl bond character due to covalent linkage. |
| IR | Wavenumber (cm⁻¹) - Amide C=O stretch | ~1645 cm⁻¹ | ~1660 cm⁻¹ | Formation of a new covalent bond alters the vibrational frequency. |
| Wavenumber (cm⁻¹) - N-H stretch | ~3300 cm⁻¹ | Broadened or shifted | Change in hydrogen bonding and local environment. |
X-ray Crystallography of Compound-Biomolecule Complexes
X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structural information of a compound bound to its biological target. nih.gov This method allows for the precise visualization of the binding mode of this compound within the active site or binding pocket of a biomolecule, such as an enzyme or receptor.
The process involves co-crystallizing the target biomolecule with the compound and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. The resulting structure reveals the exact orientation of the compound, its conformational state upon binding, and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. This information is invaluable for understanding the basis of molecular recognition and for guiding further structural modifications to improve binding affinity or specificity. For instance, a crystal structure could reveal that the tert-butyl group sits (B43327) in a deep hydrophobic pocket of the protein, while the leucine's carboxylate group forms a salt bridge with a positively charged amino acid residue like lysine (B10760008) or arginine. nih.gov
Interactive Table 2: Hypothetical X-ray Crystallography Data for a Complex with a Target Protein
| Parameter | Hypothetical Value | Significance |
| PDB ID | (Not applicable) | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 2.1 Å | The level of detail in the solved structure. Lower values are better. |
| Space Group | P2₁2₁2₁ | Describes the crystal's symmetry. |
| Key Interacting Residues | Tyr88, Val102, Leu150, Arg210 | Amino acids in the protein's binding site that form direct contacts. |
| Interaction Type | Hydrophobic contact with tert-butyl group | The bulky tert-butyl group is stabilized in a non-polar pocket (Val102, Leu150). |
| Hydrogen bond from amide N-H | The compound's amide proton forms a hydrogen bond with the backbone carbonyl of Tyr88. | |
| Salt bridge with carboxylate | The leucine's carboxylate group forms an ionic bond with the side chain of Arg210. | |
| Biomolecule Conformation | "Active loop" region is ordered upon binding. | The compound stabilizes a specific conformation of the target protein. |
Mass Spectrometry-based Approaches for Metabolite and Protein Adduct Identification
Mass spectrometry (MS) is a highly sensitive technique crucial for identifying the metabolites of this compound and for detecting and characterizing its covalent adducts with proteins. researchgate.net
Metabolite Identification: Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for metabolite identification. nih.govnih.gov Biological samples (e.g., plasma, urine, or liver microsome incubations) are analyzed to detect new molecular species derived from the parent compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolites. thermofisher.com The resulting fragmentation pattern provides structural information, enabling the identification of metabolic modifications such as hydroxylation on the phenyl ring or tert-butyl group, or further conjugation reactions.
Protein Adduct Identification: Identifying protein adducts is key to understanding potential mechanisms of toxicity or covalent inhibition. nih.gov In a typical "bottom-up" proteomics workflow, a protein of interest that has been exposed to the compound is isolated and enzymatically digested (e.g., with trypsin) into smaller peptides. mdpi.com This peptide mixture is then analyzed by LC-MS/MS. The instrument searches for peptides that have a specific mass increase corresponding to the addition of the compound or a reactive metabolite. The MS/MS fragmentation spectrum of the modified peptide is then used to pinpoint the exact amino acid residue (e.g., cysteine, lysine) that has been covalently modified. nih.govbiorxiv.org
Interactive Table 3: Hypothetical Metabolites and Protein Adducts Identified by Mass Spectrometry
| Analysis Type | Species Detected | Molecular Formula | Observed m/z [M+H]⁺ | Inferred Modification |
| Metabolite ID | Parent Compound | C₁₇H₂₅NO₃ | 292.1856 | - |
| Metabolite 1 (M1) | C₁₇H₂₅NO₄ | 308.1805 | Hydroxylation (+16 Da) | |
| Metabolite 2 (M2) | C₂₃H₃₃NO₁₀S | 516.1874 | Glucuronide Conjugate (+176 Da) of M1 | |
| Protein Adduct ID | Unmodified Peptide | C₂₅H₄₀N₆O₈ | 553.2929 | Target peptide from Protein X. |
| Adducted Peptide | C₄₂H₆₃N₇O₁₀ | 826.4662 | Covalent addition of parent compound (+273 Da) to a cysteine residue. |
Microcalorimetry and Biophysical Methods for Binding Thermodynamics
To fully understand the forces driving the interaction between this compound and its biological target, it is essential to determine the thermodynamic parameters of binding. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov
In an ITC experiment, the compound is titrated into a solution containing the target biomolecule, and the minute heat changes are measured. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:
Binding Affinity (K_d): A measure of how tightly the compound binds to its target.
Stoichiometry (n): The ratio of compound molecules to target molecules in the complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding interactions.
Entropy Change (ΔS): The change in the system's disorder, often related to hydrophobic interactions and conformational changes.
From these values, the Gibbs free energy change (ΔG), which determines the spontaneity of the binding, can be calculated. This detailed thermodynamic signature helps to elucidate whether the binding is primarily enthalpy-driven (e.g., through strong hydrogen bonds) or entropy-driven (e.g., through the hydrophobic effect). nih.govresearchgate.net
Interactive Table 4: Hypothetical Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Thermodynamic Parameter | Symbol | Hypothetical Value | Interpretation |
| Binding Stoichiometry | n | 1.05 | A 1:1 binding ratio between the compound and the target protein. |
| Association Constant | K_a | 2.5 x 10⁶ M⁻¹ | Indicates a strong binding interaction. |
| Dissociation Constant | K_d | 400 nM | The concentration of compound required to occupy 50% of the target sites. |
| Enthalpy Change | ΔH | -8.5 kcal/mol | The binding is exothermic and enthalpically favorable, likely due to hydrogen bonding. |
| Entropy Change | TΔS | +0.5 kcal/mol | A small, positive entropy change, suggesting some disorder is gained upon binding. |
| Gibbs Free Energy Change | ΔG | -9.0 kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |
Theoretical and Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for understanding how a ligand, such as N-[(4-tert-butylphenyl)carbonyl]leucine, interacts with a protein target. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a protein, which helps in understanding the binding mode and affinity. laurinpublishers.com Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex, revealing how the interactions evolve over time and providing a more accurate estimation of binding free energy.
Table 1: Illustrative Molecular Docking Data for an N-Acyl Amino Acid Derivative
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| N-acetyl cysteine | SARS-CoV-2 Main Protease | -4.24 | Cys-145, His-163, Gly-143 |
This table is for illustrative purposes and shows data for N-acetyl cysteine, not this compound. chemrxiv.org
An MD simulation for a hypothetical complex of this compound with a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over time. The resulting trajectory would reveal the stability of the binding pose, the flexibility of the protein and ligand, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway.
There are currently no published studies that specifically apply quantum chemical calculations to elucidate the reaction mechanisms of this compound. However, research on the individual components of the molecule can offer insights. For example, quantum mechanical studies on the gas-phase reaction of leucine (B10760876) with the hydroxyl radical have been performed using Density Functional Theory (DFT). Current time information in Edmonton, CA.researchgate.net These studies calculated the rate coefficients for hydrogen abstraction from different sites on the leucine molecule and identified the most likely reaction pathways. Current time information in Edmonton, CA.researchgate.net
Table 2: Calculated Rate Coefficients for the Reaction of Leucine with OH Radical at 298.15 K
| Reaction Channel | Rate Coefficient (L·mol⁻¹·s⁻¹) |
| Alpha H-abstraction | 1.00 × 10⁸ |
| Gamma H-abstraction | 1.99 × 10⁹ |
| Overall Reaction | 2.09 × 10⁹ |
This data is for the reaction of the amino acid leucine and does not include the N-(4-tert-butylphenyl)carbonyl group. Current time information in Edmonton, CA.researchgate.net
Such computational approaches could, in principle, be applied to this compound to study its synthesis, degradation, or metabolic transformations.
In silico Prediction of Structure-Activity Relationships and Binding Affinities
In silico methods for predicting structure-activity relationships (SAR) and binding affinities are crucial in the early stages of drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.
While no specific QSAR or in silico SAR studies have been published for this compound, the methodologies are widely applied to various classes of molecules. For example, 3D-QSAR studies have been conducted on derivatives of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725), which share the N-(4-tert-butylphenyl) moiety. nih.gov These studies successfully developed models that could predict the biological activity of the compounds based on their three-dimensional properties, such as electrostatic and hydrophobic fields. nih.gov
The development of an in silico model for this compound and its analogs would involve:
Compiling a dataset of compounds with their experimentally determined biological activities.
Calculating a set of molecular descriptors for each compound that quantify various aspects of their chemical structure.
Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.
Validating the model to ensure its predictive power.
Such a model could then be used to virtually screen new derivatives of this compound to identify those with potentially improved activity.
Computational Modeling of Metabolic Networks and Pathway Engineering
Computational modeling of metabolic networks is a key component of metabolic engineering, which aims to purposefully design and modify metabolic pathways in organisms to enhance the production of desired compounds. figshare.com These models can simulate the flow of metabolites through the cell and predict the effects of genetic modifications on the production of a target molecule.
There is no specific information available on the computational modeling of metabolic networks for the production of this compound. However, the general principles of metabolic engineering could be applied to the production of N-acyl amino acids. mdpi.comnih.gov A hypothetical metabolic engineering strategy for producing an N-acyl-leucine derivative in a microorganism could involve:
Enhancing the precursor supply: Increasing the intracellular concentrations of leucine and the corresponding acyl-CoA (e.g., 4-tert-butylbenzoyl-CoA).
Introducing a suitable enzyme: Expressing a gene for an enzyme capable of catalyzing the condensation of leucine and the acyl-CoA.
Optimizing the metabolic network: Using computational models to identify and eliminate competing metabolic pathways that drain the precursors or degrade the product.
Systems metabolic engineering approaches have been successfully used to improve the production of various amino acids in industrial microorganisms. researchgate.net These strategies often involve a combination of pathway-focused approaches, systems biology-based analysis, and evolutionary engineering. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers determine synthetic routes for N-[(4-tert-butylphenyl)carbonyl]leucine?
- Methodology :
- Begin by verifying if the compound is novel using SciFinder or Reaxys to search for existing synthetic protocols and structural data .
- If the compound is known, adapt literature methods for similar tert-butylphenyl carbonyl derivatives (e.g., substituting leucine for other amino acids in coupling reactions) .
- Use ChemDraw to validate reaction pathways and intermediates. Confirm purity via HPLC or TLC, comparing retention factors with reported analogs .
Q. What characterization techniques are critical for confirming the structure of This compound?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR spectra to verify tert-butylphenyl (δ ~1.3 ppm for C(CH)) and leucine backbone signals (δ ~0.9–1.7 ppm for isopropyl groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution ESI-MS, ensuring alignment with the theoretical molecular weight .
- Specific rotation : Measure optical activity (e.g., [α]) to confirm enantiomeric purity, referencing values for analogous N-acylated leucine derivatives (e.g., [α] = −16° to −18° for Z-Leu-OH in ethanol) .
Q. How should researchers assess the purity of This compound during synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. Compare retention times with standards .
- Melting point analysis : If literature data exists, measure melting points and compare deviations (e.g., ±2°C) to assess crystallinity and purity .
- Elemental analysis : Validate C, H, N, and O percentages against theoretical values, ensuring ≤0.4% deviation .
Advanced Research Questions
Q. How can the conformational stability of This compound be analyzed in solution?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., cyclodextrins) to resolve tertiary structure and intramolecular interactions .
- Dynamic NMR : Monitor temperature-dependent -NMR shifts to detect rotational barriers in the tert-butylphenyl group or amide bond .
- Molecular dynamics simulations : Use software like GROMACS to model solvation effects and predict steric hindrance from the bulky tert-butyl group .
Q. What strategies are effective for evaluating the biological activity of This compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., leucine-specific proteases) using fluorescence-based substrates. Compare IC values with acetyl-leucine derivatives .
- Cellular uptake studies : Radiolabel the compound (e.g., -leucine backbone) and quantify intracellular accumulation in model cell lines via scintillation counting .
- Structure-activity relationship (SAR) : Synthesize analogs with modified phenyl or leucine groups to isolate pharmacophoric motifs .
Q. How can conflicting data on the solubility of This compound in polar solvents be resolved?
- Methodology :
- Solvent screening : Use a standardized shake-flask method with HPLC quantification to measure solubility in DMSO, ethanol, and water. Compare results with computational predictions (e.g., COSMO-RS) .
- Particle size analysis : Assess micronized vs. crystalline forms via SEM to determine if morphology impacts solubility discrepancies .
- pH-dependent studies : Titrate solubility across pH 3–10 to identify ionizable groups (e.g., carboxylate from leucine) influencing dissolution .
Q. What experimental designs are optimal for studying the hydrolytic stability of This compound?
- Methodology :
- Forced degradation : Incubate the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation kinetics via LC-MS to identify hydrolysis products (e.g., free leucine and 4-tert-butylbenzoic acid) .
- Activation energy calculation : Use Arrhenius plots from accelerated stability studies (25–60°C) to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
